2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one
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Overview
Description
2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one is a heterocyclic compound that features a diazepane ring fused to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one typically involves the reaction of ethyl-substituted pyrimidinone with diazepane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the diazepane ring.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)nicotinonitrile
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN)
Uniqueness
2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring and a pyrimidinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
502133-51-9 |
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Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16) |
InChI Key |
JSRZOQXAKYVFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2CCCNCC2 |
Origin of Product |
United States |
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